molecular formula C14H11NOS B161303 4-Benzyloxyphenyl isothiocyanate CAS No. 139768-71-1

4-Benzyloxyphenyl isothiocyanate

Cat. No.: B161303
CAS No.: 139768-71-1
M. Wt: 241.31 g/mol
InChI Key: OQXRBXAFSXVCCO-UHFFFAOYSA-N
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Description

4-Benzyloxyphenyl isothiocyanate is an organic compound with the molecular formula C14H11NOS and a molecular weight of 241.31 g/mol . It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxyaniline with thiophosgene. The reaction typically proceeds under mild conditions, with the use of an organic solvent such as dichloromethane . The reaction can be represented as follows:

4-Benzyloxyaniline+Thiophosgene4-Benzyloxyphenyl isothiocyanate+HCl\text{4-Benzyloxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 4-Benzyloxyaniline+Thiophosgene→4-Benzyloxyphenyl isothiocyanate+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyphenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Anticancer Properties

4-BITC has been studied extensively for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

  • Mechanisms of Action : Research indicates that 4-BITC activates multiple signaling pathways associated with apoptosis. For instance, it has been shown to activate the MAPK pathway, specifically ERK, JNK, and P38 kinases in pancreatic cancer cells (Capan-2 and MiaPaCa-2). This activation leads to cell cycle arrest at the G2/M phase and subsequent apoptosis through the generation of reactive oxygen species (ROS) and depletion of glutathione levels .
  • Case Studies : In one study, treatment with varying concentrations of 4-BITC resulted in significant apoptosis in pancreatic cancer cells, demonstrating its potential as a therapeutic agent against this aggressive cancer type. The study highlighted that normal pancreatic ductal epithelial cells did not exhibit similar responses, indicating a selective action on cancerous cells .

Antimicrobial Activity

4-BITC exhibits notable antimicrobial properties, making it a candidate for food safety applications.

  • Mechanism : The compound has been shown to disrupt cellular processes in pathogens like Campylobacter jejuni, causing metabolic impairment and cell death. Transcriptomic analyses revealed that exposure to 4-BITC led to the upregulation of heat shock response genes and affected energy metabolism, indicating a multifaceted approach to microbial inhibition .
  • Applications in Food Safety : The use of isothiocyanates such as 4-BITC as natural antimicrobial agents presents a promising alternative to traditional antibiotics in food preservation. Their efficacy against foodborne pathogens makes them valuable in reducing the risk of gastrointestinal diseases caused by contaminated food .

Neuroprotective Effects

Emerging research suggests that 4-BITC may have neuroprotective effects.

Chemical Synthesis and Modification

The synthesis of 4-BITC is also an area of interest for chemical research.

  • Synthesis Methods : Various synthetic routes have been explored for producing 4-BITC efficiently. These methods often involve modifications of existing compounds or the development of new synthetic pathways to enhance yield and purity .

Summary Table of Applications

Application AreaMechanism/EffectReference(s)
AnticancerInduces apoptosis via MAPK pathway activation
AntimicrobialDisrupts metabolism in pathogens
NeuroprotectivePotential antioxidant effects
Chemical SynthesisVarious synthetic routes explored

Mechanism of Action

The mechanism of action of 4-benzyloxyphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound has been shown to target specific molecular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    Phenyl isothiocyanate: Lacks the benzyloxy group, making it less reactive in certain applications.

    Benzyl isothiocyanate: Similar structure but without the phenyl ring substitution, leading to different reactivity and biological activity.

    Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties, but structurally different due to the presence of a sulfinyl group.

Uniqueness: 4-Benzyloxyphenyl isothiocyanate is unique due to its benzyloxy substitution, which enhances its reactivity and allows for specific interactions with biological targets. This makes it a valuable compound in both research and industrial applications .

Biological Activity

4-Benzyloxyphenyl isothiocyanate (4-BPITC) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C14H11NOSC_{14}H_{11}NOS and is characterized by the presence of an isothiocyanate functional group, which is known for its biological activity. The structure can be represented as follows:

4 BPITC C6H4(OCH2C6H5)NCS\text{4 BPITC }C_6H_4(OCH_2C_6H_5)NCS

The biological activity of 4-BPITC can be attributed to several mechanisms:

  • Induction of Apoptosis : Similar to other isothiocyanates, 4-BPITC has been shown to induce apoptosis in cancer cells through various signaling pathways. It activates the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest and apoptosis in pancreatic cancer cells .
  • Reactive Oxygen Species (ROS) Generation : 4-BPITC promotes the generation of ROS, which contributes to oxidative stress and subsequent cellular damage in cancer cells. This mechanism has been linked to its ability to inhibit cell growth in several cancer types .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : In studies involving head and neck squamous cell carcinoma (HNSCC), 4-BPITC reduced the expression of vimentin, a marker associated with EMT, thereby inhibiting cell migration and invasion .

In Vitro Studies

A series of studies have demonstrated the cytotoxic effects of 4-BPITC on various cancer cell lines:

  • Head and Neck Squamous Cell Carcinoma :
    • Cell Lines : HN12, HN8, HN30
    • Findings : Treatment with 10 μM of 4-BPITC significantly decreased cell viability after 24 hours. Moreover, it inhibited migration by over 90% at higher concentrations .
  • Pancreatic Cancer :
    • Cell Lines : Capan-2, MiaPaCa-2
    • Findings : Induction of apoptosis was observed with activation of ERK, JNK, and P38 MAPK pathways. The compound also caused G2/M phase arrest in these cells .

Table 1: Summary of In Vitro Effects of 4-BPITC on Cancer Cell Lines

Cell LineConcentration (μM)Viability Reduction (%)Mechanism
HN1210SignificantApoptosis, EMT inhibition
HN810SignificantApoptosis, EMT inhibition
HN3010SignificantApoptosis, EMT inhibition
Capan-2VariesSignificantMAPK activation, ROS generation
MiaPaCa-2VariesSignificantMAPK activation, ROS generation

Antimicrobial Activity

In addition to its anticancer properties, 4-BPITC exhibits antimicrobial effects. Isothiocyanates have been recognized for their ability to inhibit bacterial growth. For instance:

  • Mechanism : They disrupt metabolic processes in bacteria like Campylobacter jejuni, leading to cell death through oxidative stress and protein aggregation .
  • Potential Applications : The use of natural antimicrobial agents like 4-BPITC could serve as alternatives to traditional antibiotics in food safety and medical applications.

Case Studies and Clinical Relevance

While most studies are preclinical, the findings highlight the potential for further investigation into clinical applications:

  • Combination Therapy : Research indicates that combining 4-BPITC with conventional chemotherapy agents like cisplatin enhances treatment efficacy against resistant cancer types .
  • Selective Toxicity : The compound shows selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.

Properties

IUPAC Name

1-isothiocyanato-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c17-11-15-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXRBXAFSXVCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370756
Record name 4-Benzyloxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139768-71-1
Record name 4-Benzyloxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXYPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thiophosgene (12.63 g) was added at 0° C. to a stirred suspension of calcium carbonate (11.05 g) in a mixture of dichloromethane (100 ml) and water (100 ml). A solution of p-benzyloxyaniline (16.5 g) in dichloromethane (100 ml) was added dropwise at 0° C. over 30 minutes. The mixture was stirred for four hours at 15° C. The organic layer was separated, dried and the solvent removed by evaporation to give a residue which was extracted into boiling hexane to give 4-benzyloxyphenylisothiocyanate (m.p. 69° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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